2-{[6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heterocycle integrating a thiophene and pyrimidinone ring. Key structural attributes include:
- 3-(4-Ethylphenyl) group: A para-ethyl-substituted phenyl ring, contributing to steric bulk and hydrophobic interactions.
- Sulfanyl-acetamide linkage: Connects the core to an N-(3-ethylphenyl)acetamide moiety, positioning the ethyl group in the meta position on the phenyl ring.
The ethoxy and ethyl groups likely influence solubility and target binding, as seen in analogs with similar substituents .
Properties
IUPAC Name |
2-[6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O3S2/c1-4-21-14-16-24(17-15-21)35-31(37)30-26(19-28(40-30)25-12-7-8-13-27(25)38-6-3)34-32(35)39-20-29(36)33-23-11-9-10-22(5-2)18-23/h7-19H,4-6,20H2,1-3H3,(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTAHKROLJHYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C=C(S3)C4=CC=CC=C4OCC)N=C2SCC(=O)NC5=CC=CC(=C5)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a complex organic molecule belonging to the thienopyrimidine class. Its unique structural features suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure and Properties
IUPAC Name : this compound
Molecular Formula : C21H24N2O3S
Molecular Weight : 388.49 g/mol
CAS Number : 1326926-55-9
The molecular structure includes a thienopyrimidine core, which is known for its diverse biological activities. The presence of multiple aromatic rings enhances its potential for interaction with biological macromolecules.
Biological Activity Overview
Recent studies have indicated that this compound may exhibit significant biological activities, including:
- Anticancer Properties : Research has shown that thienopyrimidine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to the one have demonstrated cytotoxic effects against breast cancer and leukemia cells by inducing apoptosis and inhibiting cell cycle progression .
- Anti-inflammatory Effects : Some studies suggest that thienopyrimidine compounds possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha .
- Antiviral Activity : There is emerging evidence that certain thienopyrimidine derivatives exhibit antiviral properties against viruses such as HSV and HCV. This activity is believed to be mediated through the inhibition of viral replication processes .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism or viral replication.
- Receptor Modulation : It might interact with cellular receptors influencing signaling pathways that regulate cell growth and inflammation.
Case Studies
Several case studies have been documented regarding similar compounds:
- Anticancer Activity : A study involving a related thienopyrimidine compound demonstrated a significant reduction in tumor size in xenograft models of breast cancer when administered at specific dosages .
- Anti-inflammatory Research : Another study highlighted the efficacy of thienopyrimidine derivatives in reducing inflammation markers in animal models of arthritis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O3S |
| Molecular Weight | 388.49 g/mol |
| CAS Number | 1326926-55-9 |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Anti-inflammatory Activity | Inhibits COX-2 and TNF-alpha |
| Antiviral Activity | Inhibits HSV replication |
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, molecular properties, and biological activities of analogous compounds:
Key Observations
Core Structure Impact: Thieno[3,2-d]pyrimidin derivatives () exhibit greater planarity and sulfur-mediated electronic effects compared to pyrimidinone () or quinazolinone () cores. This may enhance binding to hydrophobic enzyme pockets . Quinazolinones () often target folate metabolism in antimalarial applications, while thienopyrimidins are explored for kinase inhibition .
Substituent Effects :
- Ethoxy vs. Trifluoromethoxy : The target compound’s 2-ethoxyphenyl group increases lipophilicity, while the CF3O group in improves metabolic stability and electron withdrawal .
- Positional Isomerism : The meta-ethylphenyl acetamide in the target compound vs. para-substituted analogs () may alter steric interactions with biological targets.
Antimalarial Potential: Quinazolinones with sulfamoyl groups () and pyrazole-carboxamides () highlight the role of electron-deficient substituents in antiparasitic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
